4-Hydroxy-N-(2-hydroxyethyl)benzamide
Overview
Description
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid substance .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13)
. This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . The melting point is reported to be between 155-156 degrees Celsius .
Scientific Research Applications
Antitumor Properties
4-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives have shown promise in antitumor applications. For example, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide is being investigated for its potential as an antitumor agent, with studies focusing on its activity both in vitro and in vivo (Santos et al., 2013).
Role in Synthesis Processes
Research has focused on the synthesis of various benzamide derivatives from this compound. This includes the development of efficient synthetic strategies for producing new derivatives with potential biological activity. For instance, research on improving the synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine underlines the importance of this compound in synthetic chemistry (Dian, 2010).
Applications in Coordination Chemistry
In coordination chemistry, this compound derivatives are used to create metalloligands, which are then reacted with lanthanide salts to form various complexes. These complexes have shown potential in the development of single-molecule and single-chain magnets (Costes et al., 2010).
Antibacterial Properties
Benzamide derivatives like N-hydroxy-2-(4-methylbenzamido)benzamide have been studied for their antibacterial properties. These compounds have shown potential in combating bacterial strains, with the focus on their crystal structure and molecular interaction analysis (Ibnouf et al., 2021).
Potential in Heart Failure Treatment
Certain benzamide derivatives, such as 4-hydroxy-furanyl-benzamide, are being explored for their biological activity against heart failure. These studies are particularly focused on their effects in ischemia-reperfusion injury models and their potential mechanisms of action (Figueroa‐Valverde et al., 2022).
Photocatalytic Applications
Research has also been conducted on the photocatalytic activity of compounds related to this compound, such as their use in water decontamination technology. This includes studies on Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for oxidation processes under visible light (Bessekhouad et al., 2005).
Development of Selective Inhibitors
This compound derivatives are instrumental in the development of selective inhibitors for various enzymes. An example is the discovery of hydroxamic acid-based small molecules that selectively inhibit histone deacetylase 6, showing potential in cancer therapy (Lee et al., 2013).
Safety and Hazards
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is classified as harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDBMBMMLISJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226232 | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75268-14-3 | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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